Lysinonorleucine (Lys-Nle) is a naturally occurring, non-reducible cross-linking amino acid found in various connective tissues. [, , , , , ] It arises from the condensation of lysine and α-aminoadipic acid δ-semialdehyde (allysine), a product of lysine oxidation by the enzyme lysyl oxidase. [, , ] Lysinonorleucine contributes to the structural integrity and mechanical properties of connective tissues, notably elastin and collagen. [, , , , , , , , , ] Its presence serves as a marker of cross-link formation and maturation in these proteins. [, ]
Lysinonorleucine is a non-proteinogenic amino acid that plays a significant role in the structural integrity of connective tissues, particularly in elastin and collagen. It is formed through the oxidative deamination of lysine residues, leading to cross-linking that enhances the mechanical properties of these proteins. The compound has garnered interest in various fields, including biochemistry and molecular biology, due to its implications in tissue engineering and regenerative medicine.
Lysinonorleucine is classified as a non-proteinogenic amino acid and is primarily derived from hydrolysates of elastin, a key protein found in connective tissues. Its discovery was first reported in the hydrolysates of elastin, indicating its natural occurrence in biological systems . The compound's systematic name is 2-amino-6-(4-aminobutyl)-2-methyl-3,4-dihydro-2H-pyrrole-5-carboxylic acid, with the molecular formula and a molecular weight of 244.32 g/mol.
Lysinonorleucine can be synthesized through several methods:
The synthesis typically involves:
Lysinonorleucine's structure features a pyrrole ring with an amino group and a carboxylic acid functional group, contributing to its reactivity and ability to form cross-links in proteins. The key structural data includes:
Lysinonorleucine undergoes several types of chemical reactions:
The reactions involving lysinonorleucine typically require careful control of environmental conditions (temperature, pH) and the use of appropriate reagents to ensure successful outcomes. Analytical techniques such as mass spectrometry and high-performance liquid chromatography are often employed to characterize the products formed during these reactions .
The mechanism by which lysinonorleucine contributes to tissue structure involves:
Lysinonorleucine has several scientific applications:
Lysinonorleucine (LNL) is a bi-functional crosslink critical for extracellular matrix (ECM) stability. It forms via a two-step process: enzymatic oxidation of lysine residues followed by non-enzymatic condensation. This crosslink enhances the mechanical resilience of collagen and elastin networks in connective tissues.
Lysyl oxidase (LOX) and its isoforms (LOXL1-4) initiate LNL formation by oxidizing ε-amino groups of peptidyl lysine residues. This reaction generates reactive aldehydes (α-aminoadipic-δ-semialdehyde, AAS) and releases hydrogen peroxide and ammonia as byproducts [5]. The LOX catalytic domain contains a copper-binding motif and a lysine tyrosylquinone (LTQ) cofactor, essential for redox activity [5] [9].
Table 1: Lysyl Oxidase Isoenzymes and Their Substrate Preferences
Isoenzyme | Catalytic Domain Homology | Primary Substrates | Structural Features |
---|---|---|---|
LOX/LOXL1 | 88% | Elastin, Collagen I/III | Short N-terminal prodomain |
LOXL2-LOXL4 | 84–86% | Collagen IV, Tropoelastin | Four SRCR domains |
LOXL2 | 64–68% (vs. LOX group) | Tropoelastin | Rod-like structure with catalytic "tip" |
LOXL2 exhibits unique tropoelastin affinity due to its scavenger receptor cysteine-rich (SRCR) domains, which position the catalytic domain for optimal substrate engagement. Structural studies confirm LOXL2 adopts a rod-like conformation, with SRCR domains forming a stalk that presents the catalytic site to tropoelastin monomers [5]. This spatial arrangement ensures precise deamination of lysines in elastin’s crosslinking domains.
LNL formation requires lysine residues in specific triplet sequences (e.g., -Ala-Lys-Tyr- in tropoelastin) and accessibility to LOX enzymes. Key factors influencing substrate recognition include:
Table 2: Kinetics of Lysyl Oxidase with Different Substrates
Substrate | Lysine Content (%) | Km (μM) | Vmax (nmol/min/mg) | Crosslinking Rate |
---|---|---|---|---|
Poly(Lys) (DP = 2300) | 100 | 18.2 ± 1.5 | 320 ± 25 | Fastest |
Copoly(Lys1Gly1) | 50 | 35.6 ± 2.1 | 210 ± 18 | Moderate |
Tropoelastin | ~3.5* | 42.3 ± 3.7 | 185 ± 15 | Slow |
*Calculated based on human tropoelastin sequence. DP = Degree of polymerization. Data adapted from [2] [5].
LNL formation follows a two-phase kinetic model:
The second phase depends on aldehyde concentration and pH, peaking at pH 7.5–8.0, where both protonated amines and reactive aldehydes coexist. Crosslinking efficiency correlates with the half-life of aldehydes (e.g., DOPAL in neurons decays in <1 hr without stabilization) [9]. In elastin, hydrophobic sequestration of aldehydes extends their reactivity, enabling sustained crosslinking.
Table 3: Kinetic Parameters of Aldehyde-Mediated Crosslinking
Aldehyde | Half-life (pH 7.4) | Optimal pH for Condensation | Primary Adduct |
---|---|---|---|
α-Aminoadipic δ-semialdehyde | ~30 min | 7.5–8.0 | Lysinonorleucine |
DOPAL (neural) | <5 min | 7.0–7.5 | α-Synuclein oligomers |
4-HNE (lipid-derived) | ~2 hr | 6.5–7.5 | Histidine adducts |
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